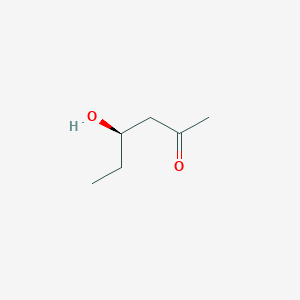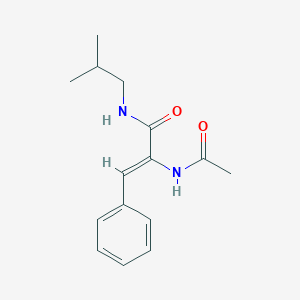
(4R)-4-hydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Oxohexane-3-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a ketone group at the fifth position and a hydroxyl group at the third position of a hexane chain. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxohexane-3-ol can be achieved through several methods. One common approach involves the reduction of 5-oxohexanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions. Another method includes the oxidation of ®-5-hydroxyhexane-3-ol using oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxohexane-3-ol may involve catalytic hydrogenation of 5-oxohexanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-Oxohexane-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-oxohexanoic acid, 5-hydroxyhexanoic acid.
Reduction: ®-5-hydroxyhexane-3-ol.
Substitution: Various substituted hexane derivatives.
Scientific Research Applications
®-5-Oxohexane-3-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-Oxohexane-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Oxohexane-3-ol
- 5-Hydroxyhexane-3-one
- 5-Oxohexanoic acid
Uniqueness
®-5-Oxohexane-3-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-5-Oxohexane-3-ol. Its specific functional groups also make it versatile in various chemical reactions and applications.
Properties
CAS No. |
106353-47-3 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ODWYTDVNWFBCLV-ZCFIWIBFSA-N |
SMILES |
CCC(CC(=O)C)O |
Isomeric SMILES |
CC[C@H](CC(=O)C)O |
Canonical SMILES |
CCC(CC(=O)C)O |
Synonyms |
2-Hexanone, 4-hydroxy-, (4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)



![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)







